molecular formula C16H16ClNO3S B2384953 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide CAS No. 339110-03-1

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide

Cat. No.: B2384953
CAS No.: 339110-03-1
M. Wt: 337.82
InChI Key: VQIKLYMBWUFVMQ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and an acetamide group

Scientific Research Applications

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfonyl]benzo[d]thiazole
  • 2-[(4-methylbenzyl)sulfonyl]benzo[d]thiazole

Uniqueness

2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-18(14-8-3-2-4-9-14)16(19)12-22(20,21)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKLYMBWUFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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